molecular formula C9H7F3N2 B126541 3-(4-Tolyl)-3-(trifluoromethyl)diazirine CAS No. 87736-85-4

3-(4-Tolyl)-3-(trifluoromethyl)diazirine

Cat. No. B126541
CAS RN: 87736-85-4
M. Wt: 200.16 g/mol
InChI Key: MZEBDXPEMDZNHB-UHFFFAOYSA-N
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Description

3-(4-Tolyl)-3-(trifluoromethyl)diazirine is a compound that has been studied for its potential as a carbon radical trap and as a photoactivated "linker" molecule for surface modification of graphitic materials and carbon nanotubes. It is part of the diazirine chemical family, which are known for their utility in photoaffinity labeling due to their ability to generate carbenes upon photolysis .

Synthesis Analysis

The synthesis of diazirines, including 3-(trifluoromethyl)-3-phenyldiazirine derivatives, has been explored through various methods. One approach involves the reaction of O-tosyloxime with different amines to obtain functionally substituted diaziridines. An alternative one-pot synthesis from tosyloxime derivatives has also been developed, which includes a novel deproton

Scientific Research Applications

Photolysis and Photoinsertion Processes

3-(4-Tolyl)-3-(trifluoromethyl)diazirine is utilized in photolysis studies, revealing its potential as a singlet carbene intermediate. For example, its photolysis in the presence of benzene, methanol, and other solvents leads to photoproducts consistent with the formation of a singlet carbene. In the case of diethylamine, it produces a specific adduct, which upon subsequent base-catalyzed elimination and hydrolysis, reverses the photoinsertion process. This phenomenon suggests limitations in its use for obtaining primary sequence data in biological systems (Platz et al., 1991).

Surface Modification of Carbon Materials

3-Aryl-3-(trifluoromethyl)diazirines, including 3-(4-Tolyl)-3-(trifluoromethyl)diazirine, have been shown to be effective in the covalent surface modification of graphitic carbon and carbon nanotubes. These compounds act as photoactivated carbene precursors, allowing for the attachment of various chemical species to carbon surfaces. This application is significant in material sciences, particularly for the functionalization of carbon-based materials (Lawrence et al., 2011).

Use in Photoaffinity Probes

The chemical structure of 3-(4-Tolyl)-3-(trifluoromethyl)diazirine makes it suitable for incorporation into peptide photoaffinity reagents. Its ability to form carbenes upon photolysis renders it useful for studying molecular interactions, particularly in the context of biological systems. This application is significant in biochemistry and molecular biology for probing interactions at the molecular level (Shih & Bayley, 1985).

Photochemical Cyclopropenation

Diazirines, including 3-(4-Tolyl)-3-(trifluoromethyl)diazirine, are utilized in the cyclopropenation reaction of alkynes. This process, performed in continuous flow using LEDs, highlights the efficiency of diazirines in synthetic organic chemistry. Such applications are important in developing new synthetic methods and compounds (Tanbouza et al., 2021).

Synthesis of Glycoaryldiazirines for Surface Glycoengineering

In the field of surface glycoengineering, diazirines are used for the synthesis of glycoaryldiazirines, which are then applied in the functionalization of surfaces with carbohydrates. This application is particularly relevant in biosensing, cell guidance, and biomedical applications, demonstrating the versatility of diazirines in biochemical and material science research (Chevolot et al., 1999).

properties

IUPAC Name

3-(4-methylphenyl)-3-(trifluoromethyl)diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEBDXPEMDZNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236598
Record name 3-(4-Tolyl)-3-(trifluoromethyl)diazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Tolyl)-3-(trifluoromethyl)diazirine

CAS RN

87736-85-4
Record name 3-(4-Tolyl)-3-(trifluoromethyl)diazirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087736854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Tolyl)-3-(trifluoromethyl)diazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Platz, AS Admasu, S Kwiatkowski… - Bioconjugate …, 1991 - ACS Publications
The photolysis of 3-(4-tolyl)-3-(trifluoromethyl) diazirine in the presence of benzene, methanol, carbon tetrachloride, cyclohexane, triethylsilane, or diethylamine led to photoproducts …
Number of citations: 64 pubs.acs.org
AS Admasu - 1993 - search.proquest.com
Phenylcarbene (PC) and pentafluorophenylcarbene (PFPC) were studied by laser flash photolysis (LFP) techniques. These species react readily with acetonitrile to yield nitrile ylides …
Number of citations: 3 search.proquest.com
RI Floresca - 1994 - search.proquest.com
Photoaffinity labeling is an important technique in mapping the domain (s) of interaction between complex biomolecules at the molecular level. Application of such a technique to the …
Number of citations: 2 search.proquest.com

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